molecular formula C21H30N4O2 B6461085 1-(3-methoxyphenyl)-4-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}piperazine CAS No. 2548977-04-2

1-(3-methoxyphenyl)-4-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}piperazine

Cat. No.: B6461085
CAS No.: 2548977-04-2
M. Wt: 370.5 g/mol
InChI Key: ISKUQWIBJPAWAR-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative featuring a 3-methoxyphenyl group at the 1-position and a substituted piperidine moiety at the 4-position. Such structural motifs are common in ligands targeting neurotransmitter receptors, particularly dopamine and serotonin receptors, due to their ability to modulate hydrophobic and electronic interactions within binding pockets .

Properties

IUPAC Name

5-[[4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methyl]-3-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O2/c1-17-14-21(27-22-17)16-23-8-6-18(7-9-23)24-10-12-25(13-11-24)19-4-3-5-20(15-19)26-2/h3-5,14-15,18H,6-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKUQWIBJPAWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

  • Compound F322-0460 (1-[2,5-dimethyl-4-(3-methyl-1,2-oxazol-5-yl)thiophene-3-sulfonyl]-4-(3-methoxyphenyl)piperazine): Structural Differences: Replaces the piperidine moiety with a thiophene-sulfonyl group. Impact: The sulfonyl group increases molecular weight (447.57 g/mol vs. ~408 g/mol for the target compound) and may enhance solubility due to polar interactions. Biological Relevance: Not explicitly reported, but sulfonyl groups are often associated with improved metabolic stability .
  • 1-{1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-piperidinyl}-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine (): Structural Differences: Substitutes the 3-methoxyphenyl group with a 5-(trifluoromethyl)pyridinyl group. The pyridine ring may engage in additional hydrogen bonding compared to the methoxyphenyl group .

Analogues with Heterocyclic Variations

  • 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine (): Structural Differences: Replaces the 1,2-oxazole with a 1,2,4-oxadiazole ring and lacks the piperidine spacer. The absence of the piperidine spacer shortens the molecule, possibly limiting its ability to reach deep binding sites .

Piperazine Derivatives with Receptor Affinity Data

  • 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine ():

    • Structural Differences : Features a 2-methoxyphenyl group and a 2-nitrobenzyl substituent on the piperidine.
    • Biological Data : Exhibits high affinity for dopamine D2 receptors (Ki < 100 nM). The nitro group may act as a hydrogen-bond acceptor, enhancing receptor interaction. The 2-methoxy group’s orientation differs from the 3-methoxy in the target compound, which could affect steric hindrance in binding pockets .
  • 1-(3-Methoxyphenyl)-4-(phenylmethyl)piperazine ():

    • Structural Differences : Lacks the piperidine-oxazole moiety, replaced by a benzyl group.
    • Safety Data : Classified as acutely toxic (oral, Category 4) and a respiratory irritant (H335). This highlights the importance of the oxazole-piperidine substituent in reducing toxicity compared to simpler benzyl derivatives .

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